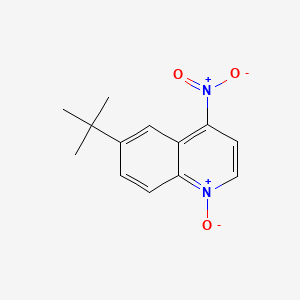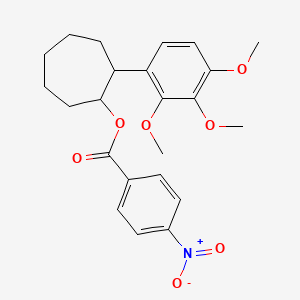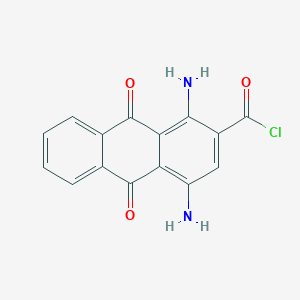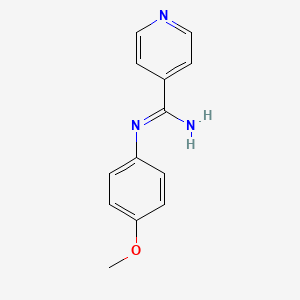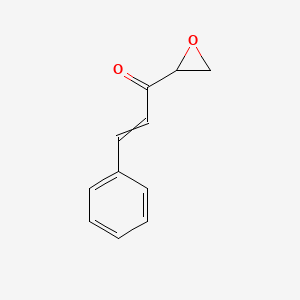
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is an organic compound that features an oxirane (epoxide) ring and a phenyl group attached to a propenone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.
Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic ring-opening reactions.
Diols: Resulting from reduction of the oxirane ring.
Scientific Research Applications
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .
Comparison with Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Features an oxirane ring and an indole moiety, used in the synthesis of amino alcohols.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and naphthalene groups, evaluated for anticancer properties.
Uniqueness: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one is unique due to its combination of an oxirane ring and a phenylpropenone structure, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and serve as a precursor for diverse compounds highlights its significance in organic chemistry.
Properties
CAS No. |
31374-56-8 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(oxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2 |
InChI Key |
UVQIXPRSSLHJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


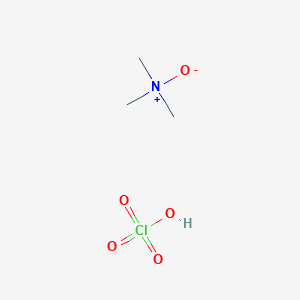
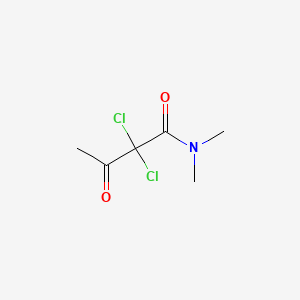
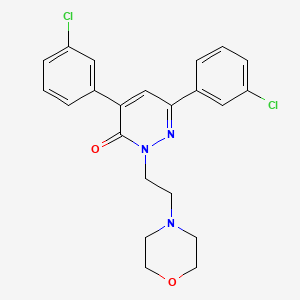
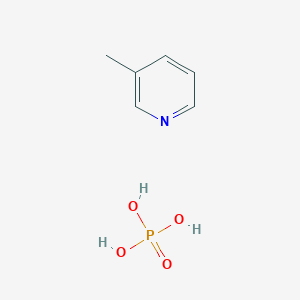

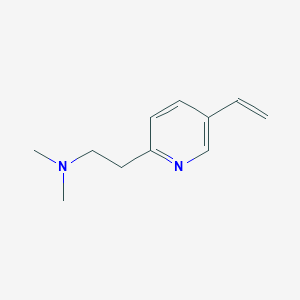
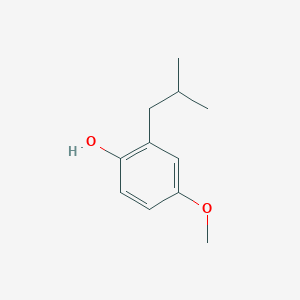
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
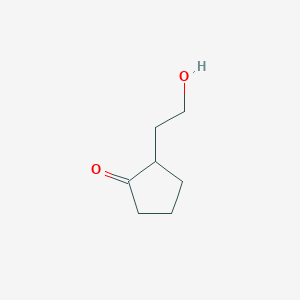
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
